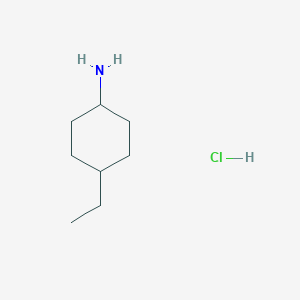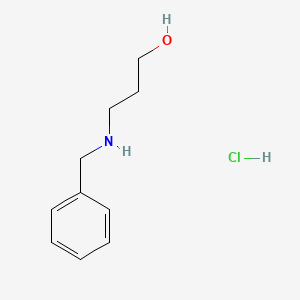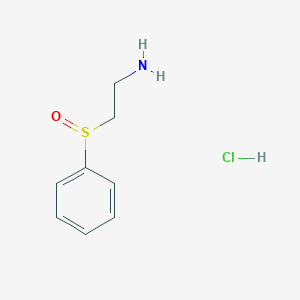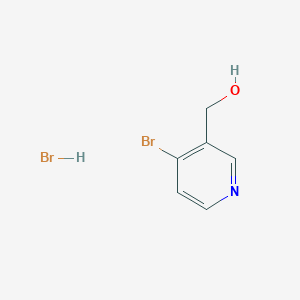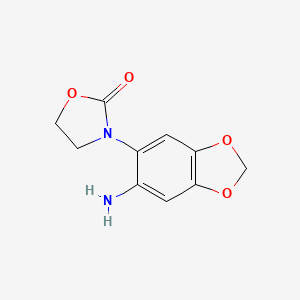
1-(Benzyloxy)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzyloxy)-3-methylbutan-2-one is an organic compound with a molecular formula of C10H14O2. It is a colorless liquid with a sweet, fruity odor. It is a versatile compound used in many areas of organic synthesis, such as the synthesis of pharmaceuticals, fragrances, and flavorings. It is also used in the manufacture of detergents, soaps, and other household products.
Scientific Research Applications
Synthesis of Chalcone Derivatives
1-(Benzyloxy)-3-methylbutan-2-one: serves as a precursor in the synthesis of chalcone derivatives, which are crucial in medicinal chemistry due to their antimicrobial properties . These derivatives are synthesized by coupling with aromatic substituted aldehydes and have been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry.
Antimicrobial Activity
The chalcone derivatives obtained from 1-(Benzyloxy)-3-methylbutan-2-one have been tested for their antimicrobial efficacy. They exhibit potential as antibacterial agents against both gram-positive and gram-negative bacterial strains, which could lead to the development of new antibiotics .
Antioxidant Properties
These compounds also display antioxidant activity, which is measured using models like the Diphenyl Picryl Hydrazine (DPPH) assay. Antioxidants are important for protecting the body from oxidative stress and may have therapeutic applications in diseases caused by free radicals .
Pharmaceutical Intermediates
As an intermediate, 1-(Benzyloxy)-3-methylbutan-2-one is used in the pharmaceutical industry to create various drugs. Its role in the synthesis of more complex molecules makes it valuable for drug development and production .
properties
IUPAC Name |
3-methyl-1-phenylmethoxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVKMHMDNRQCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629186 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-methylbutan-2-one | |
CAS RN |
113778-75-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

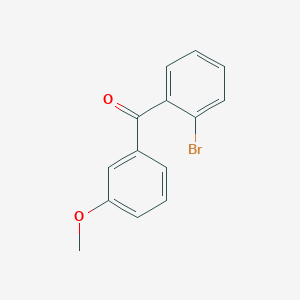



![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)


